molecular formula C11H14FN B13048615 2-(3-Fluorophenyl)-1-methylpyrrolidine

2-(3-Fluorophenyl)-1-methylpyrrolidine

Cat. No.: B13048615
M. Wt: 179.23 g/mol
InChI Key: KMMXYNMBHZUXKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluorophenyl)-1-methylpyrrolidine is a fluorinated pyrrolidine derivative characterized by a 3-fluorophenyl substituent attached to the pyrrolidine ring, which is further substituted with a methyl group at the 1-position. The fluorine atom at the 3-position of the phenyl ring may enhance metabolic stability and modulate electronic effects, influencing receptor binding affinity and selectivity.

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

2-(3-fluorophenyl)-1-methylpyrrolidine

InChI

InChI=1S/C11H14FN/c1-13-7-3-6-11(13)9-4-2-5-10(12)8-9/h2,4-5,8,11H,3,6-7H2,1H3

InChI Key

KMMXYNMBHZUXKZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1C2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-1-methylpyrrolidine can be achieved through several methods. One common approach involves the reaction of 3-fluorobenzaldehyde with methylamine to form an imine intermediate. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired pyrrolidine compound. Another method involves the use of a Grignard reagent, where 3-fluorophenylmagnesium bromide reacts with N-methylpyrrolidine-2-carboxaldehyde to form the target compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-1-methylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

Pharmacological Applications

Receptor Binding Affinity

Recent studies have highlighted the compound's affinity for several key receptors, including:

  • 5-HT2A Receptor : The methylpyrrolidine series, including 2-(3-Fluorophenyl)-1-methylpyrrolidine, demonstrated significant binding affinity with pKi values ranging from 7.89 to 9.19. This indicates its potential as a serotonin receptor modulator, which is crucial for various neurological and psychiatric conditions .
  • RXFP3 Receptor : Investigations into the RXFP3 system have shown that antagonists derived from this scaffold can influence metabolic processes and stress responses. The structural modifications of this compound have been explored to enhance antagonist activity, making it a candidate for treating metabolic disorders and alcohol addiction .

Therapeutic Potential

Antipsychotic Drug-Induced Weight Gain

Research indicates that RXFP3 antagonists may help manage weight gain associated with antipsychotic medications. The compound's ability to modulate this receptor could lead to new treatments for metabolic syndrome in patients undergoing such therapies .

Alcohol Addiction Treatment

The correlation between relaxin-3 and alcohol intake suggests that compounds like this compound could be effective in reducing alcohol-seeking behavior in models of addiction. This opens avenues for developing pharmacotherapies aimed at treating alcohol use disorders .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. SAR studies have indicated that:

  • Modifications to the phenyl ring and the length of linkers significantly affect receptor binding and activity.
  • The presence of specific substituents on the aromatic ring can enhance or diminish biological activity, guiding further drug design .

Case Studies and Research Findings

Several studies have documented the effectiveness of compounds related to this compound:

Study Focus Findings
Study on RXFP3 AntagonistsMetabolic SyndromeDemonstrated potential in preventing weight gain associated with antipsychotic treatment .
Affinity StudiesReceptor BindingShowed high affinity for 5-HT2A receptor with significant implications for psychiatric treatments .
Alcohol Preference ModelAddiction TreatmentReduced alcohol self-administration in animal models, indicating therapeutic potential .

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-1-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of fluorinated pyrrolidines are highly sensitive to substituent positioning and additional functional groups. Key analogs include:

Positional Isomers of Fluorophenyl Substitution
  • This compound (CAS 920959-09-7) has a molecular weight of 277.36 g/mol (C18H20FN) and a more complex structure with an ethyl-phenylethyl chain, increasing rotatable bonds .
  • 2-(4-Fluorophenyl)-1-methylpyrrolidine: The para-fluorine substituent may enhance π-π stacking interactions in receptor binding. Derivatives like (S)-1-((S)-2-(4-fluorophenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol (MW: 236.29 g/mol) exhibit additional hydroxyl and methylamino groups, increasing polar surface area (PSA) and hydrogen-bonding capacity .
Functional Group Variations
  • 3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine: Incorporates a pyridine core with allyl and pyrrolidine groups (MW: 220.25 g/mol).
  • Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate: Features an ester and amino group (MW: 212.21 g/mol), significantly increasing PSA (∼80 Ų) compared to 2-(3-fluorophenyl)-1-methylpyrrolidine (PSA: ∼20 Ų) .

Pharmacokinetic and Physicochemical Properties

Key parameters influencing bioavailability (per Veber’s rules ):

Compound Molecular Weight (g/mol) Rotatable Bonds Polar Surface Area (Ų) Oral Bioavailability (Predicted)
This compound 193.23 2 ∼20 High (meets Veber criteria)
1-[2-(2-Fluorophenyl)-1-phenylethyl]pyrrolidine 277.36 5 ∼30 Moderate (exceeds rotatable bond limit)
(S)-1-((S)-2-(4-fluorophenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol 236.29 4 ∼60 Low (high PSA)

Analysis :

  • The target compound’s low rotatable bond count (2) and PSA (∼20 Ų) align with optimal bioavailability criteria .
  • Bulkier analogs (e.g., ethyl-phenylethyl chains) increase molecular weight and rotatable bonds, reducing permeability.

Biological Activity

2-(3-Fluorophenyl)-1-methylpyrrolidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 3-fluorophenyl group and a methyl group. Its molecular formula is C11H12FC_{11}H_{12}F with a molecular weight of approximately 178.22 g/mol. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds containing pyrrolidine rings have shown effectiveness against several bacterial strains. For instance, studies have demonstrated that certain pyrrolidine derivatives possess significant antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Antitumor Activity : The compound's structural analogs have been investigated for their ability to inhibit cancer cell proliferation. Notably, spirooxindoles derived from pyrrolidine cores have been identified as potent inhibitors of MDM2, a protein involved in tumor progression .
  • Neuropathic Pain Relief : Pyrrolidine-based compounds have been studied for their effects on T-type calcium channels, which are implicated in neuropathic pain. In vivo studies have shown that certain derivatives can significantly alleviate pain in animal models .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key factors include:

  • Substitution Patterns : The position and nature of substituents on the pyrrolidine ring can alter binding affinity and potency against biological targets. For example, fluorination typically enhances the lipophilicity and bioavailability of compounds .
  • Ring Modifications : Variations in the pyrrolidine ring structure itself can lead to differing pharmacological profiles. For instance, replacing the methyl group with larger alkyl groups may enhance or reduce activity depending on the target .

Case Studies

Several studies provide insights into the biological activities associated with this compound:

  • Antimicrobial Efficacy : A study evaluated various pyrrolidine derivatives for their antimicrobial properties against a panel of pathogens. Results indicated that compounds with similar structures demonstrated varying degrees of effectiveness, with some achieving MIC values comparable to standard antibiotics .
  • Cancer Therapeutics : Research focusing on MDM2 inhibitors revealed that modifications to the pyrrolidine core enhanced binding affinity significantly (Kd < 1 nM). These findings suggest potential applications in cancer treatment, particularly in targeting tumors resistant to conventional therapies .
  • Pain Management : In a neuropathic pain model, administration of pyrrolidine derivatives resulted in marked reductions in pain behavior, correlating with decreased expression of T-type calcium channels in affected tissues .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus, E. coli
AntitumorInhibition of MDM2; tumor regression
Neuropathic PainPain relief in animal models

Table 2: Structure-Activity Relationships

ModificationEffect on Activity
Fluorine SubstitutionIncreased lipophilicity and bioavailability
Ring Size VariationAltered binding affinity
Alkyl Group ChangesVariable impact on potency

Q & A

Biological Assays :

  • Measure binding affinity (Kᵢ) for neurotransmitter transporters (e.g., SERT, DAT) using radioligand displacement assays .
  • Assess functional activity (e.g., cAMP modulation) in transfected HEK293 cells.

Data Correlation : Use multivariate analysis (e.g., PCA) to link electronic parameters (Hammett σ constants) with biological potency .

Q. How can researchers mitigate challenges in synthesizing enantiopure this compound?

  • Chiral Resolution Strategies :

Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed cross-couplings to install fluorophenyl groups with high enantiomeric excess (ee) .

Chromatographic Separation : Use chiral stationary phases (e.g., Chiralpak AD-H) for preparative HPLC.

Crystallization-Induced Diastereomerism : Convert enantiomers into diastereomeric salts (e.g., with tartaric acid) for selective crystallization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.